molecular formula C13H11NO4 B286495 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

Número de catálogo B286495
Peso molecular: 245.23 g/mol
Clave InChI: BGCUNQYSYKNKNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the early 1990s, and its mechanism of action has been extensively studied since then.

Mecanismo De Acción

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain of VEGF receptor 2 (VEGFR2), which prevents the autophosphorylation of the receptor and downstream signaling events that are required for angiogenesis and tumor growth. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione also inhibits the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of VEGFR2 and other receptor tyrosine kinases by 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione leads to a decrease in angiogenesis and tumor growth. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its specificity for VEGFR2 and other receptor tyrosine kinases involved in tumor growth and angiogenesis. This specificity makes it a promising anti-cancer agent with fewer side effects compared to other non-specific kinase inhibitors. However, one limitation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research on 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to develop more potent and selective VEGFR2 inhibitors based on the structure of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, making it more effective in vivo. Finally, the investigation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione in other diseases, such as macular degeneration and diabetic retinopathy, may lead to new therapeutic applications for this compound.

Métodos De Síntesis

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione involves the reaction of 3-(1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione with an N-acylated derivative of L-tyrosine. The reaction is catalyzed by a palladium catalyst and proceeds through a Heck-type coupling reaction. The resulting product is then purified through column chromatography to obtain pure 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione.

Aplicaciones Científicas De Investigación

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Therefore, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been investigated as a potential anti-cancer agent.

Propiedades

Fórmula molecular

C13H11NO4

Peso molecular

245.23 g/mol

Nombre IUPAC

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2

Clave InChI

BGCUNQYSYKNKNX-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

SMILES canónico

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.